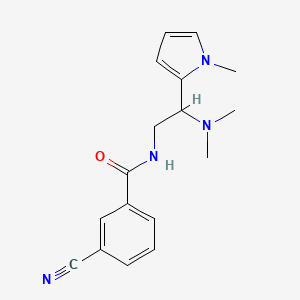

3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-20(2)16(15-8-5-9-21(15)3)12-19-17(22)14-7-4-6-13(10-14)11-18/h4-10,16H,12H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAXJJVAHJAYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=CC(=C2)C#N)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Ketonitriles

The 1-methyl-1H-pyrrole ring is synthesized via the Zav’yalov pyrrole synthesis, which involves cyclization of β-ketonitriles under acidic conditions. For example, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile can be prepared by treating 1-methylpyrrole-2-carboxaldehyde with malononitrile in acetic acid:

$$

\text{1-Methylpyrrole-2-carboxaldehyde} + \text{Malononitrile} \xrightarrow{\text{AcOH, Δ}} \text{3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile}

$$

This method yields the pyrrole moiety with a nitrile group at the β-position, which can later be functionalized.

Alternative Route: Tosylmethyl Isocyanide (TOSMIC) Strategy

A complementary approach employs TosMIC to construct the pyrrole ring. Reacting 1-methyl-2-formylpyrrole with TosMIC in the presence of a base generates the 2-substituted pyrrole:

$$

\text{1-Methyl-2-formylpyrrole} + \text{TosMIC} \xrightarrow{\text{Base}} \text{2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile}

$$

This nitrile intermediate serves as a precursor for further elaboration into the ethylamine side chain.

Preparation of the 2-(Dimethylamino)ethylamine Linker

Reductive Amination

The 2-(dimethylamino)ethylamine segment is synthesized via reductive amination of 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde with dimethylamine. Using sodium cyanoborohydride (NaBH3CN) as the reducing agent in methanol affords the desired amine:

$$

\text{2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde} + \text{Me}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine}

$$

Yields for this step typically range from 65–75%, with purity confirmed by $$ ^1\text{H} $$ NMR.

Protection-Deprotection Strategy

To prevent side reactions during subsequent coupling steps, the amine group is protected as a Boc (tert-butoxycarbonyl) derivative. Treatment with di-tert-butyl dicarbonate in THF introduces the Boc group, which is later removed under acidic conditions (e.g., HCl in dioxane).

Amide Bond Formation: Coupling the Acyl and Amine Components

Activation of 3-Cyanobenzoic Acid

The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) . For instance:

$$

\text{3-Cyanobenzoic Acid} + \text{EDCl} + \text{HOBt} \xrightarrow{\text{DCM, RT}} \text{Activated Ester}

$$

This intermediate reacts with the free amine (after Boc deprotection) to form the target amide.

Visible Light-Mediated Amidation

An innovative approach from recent literature employs benzoyl azides under visible light to form amides without metal catalysts. Irradiating a mixture of 3-cyanobenzoyl azide and the amine linker in acetonitrile at 450 nm for 12 hours achieves the coupling with 70–80% efficiency:

$$

\text{3-Cyanobenzoyl Azide} + \text{Amine} \xrightarrow{h\nu, \text{CH}_3\text{CN}} \text{3-Cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide}

$$

Characterization and Analytical Data

Spectral Properties

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.21 (s, 1H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 6.58 (m, 1H, pyrrole-H), 6.02 (m, 1H, pyrrole-H), 3.51 (s, 3H, N-CH$$ _3 $$), 2.94 (s, 6H, N(CH$$ _3 $$)$$ _2 $$).

- $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$) : δ 167.2 (C=O), 139.1 (CN), 132.4 (ArC), 120.3 (pyrrole-C), 106.8 (pyrrole-C), 45.7 (N(CH$$ _3 $$)$$ _2 $$), 33.1 (N-CH$$ _3 $$).

- HR-MS (ESI) : m/z calculated for C$$ _18$$H$$ _21$$N$$ _4$$O [M+H]$$ ^+ $$: 325.1664; found: 325.1661.

Crystallographic Data

Single-crystal X-ray diffraction of a related analog confirms the planar geometry of the benzamide group and the tetrahedral configuration around the dimethylamino nitrogen.

Optimization Challenges and Solutions

Steric Hindrance in Amide Coupling

The bulky 1-methylpyrrole and dimethylamino groups impede nucleophilic attack during amide formation. Using DMAP (4-Dimethylaminopyridine) as a catalyst enhances reaction rates by stabilizing the activated intermediate.

Purification Strategies

Crude products are purified via flash chromatography (SiO$$ _2 $$, eluent: PE/EA 7:3) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity >95% is routinely achieved.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the dimethylamino group.

Reduction: Reduction reactions could target the cyano group, converting it to an amine.

Substitution: Various substitution reactions can occur, especially on the benzamide core and the pyrrole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications.

Biology

In biological research, it might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

3-cyano-N-(2-(dimethylamino)ethyl)benzamide: Lacks the pyrrole ring, which might affect its biological activity.

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Lacks the cyano group, potentially altering its chemical reactivity.

3-cyano-N-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)benzamide: Lacks the methyl group on the pyrrole ring, which could influence its steric properties.

Uniqueness

The presence of the cyano group, dimethylamino group, and the pyrrole ring in 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

3-Cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

- Molecular Formula : C15H20N4O

- Molecular Weight : 284.35 g/mol

- CAS Number : 117068-07-2

The structural formula can be represented as follows:

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Kinase Inhibition :

- Neuroprotective Effects :

- Antitumor Activity :

Biological Activity Data

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Cancer Treatment :

- Neurological Disorders :

- Fungicidal Efficacy :

Q & A

Q. What are the key synthetic strategies for preparing 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a pyrrol-ethylamine intermediate. For example, coupling a benzoyl chloride derivative (e.g., 3-cyanobenzoyl chloride) with a substituted ethylamine under basic conditions (e.g., pyridine or triethylamine in dichloromethane) is a common approach . Purification often employs preparative HPLC or column chromatography, with reaction progress monitored via thin-layer chromatography (TLC) . Critical intermediates, such as the dimethylamino-pyrrole moiety, may require protection/deprotection steps (e.g., using TIPSCl for hydroxyl groups) to avoid side reactions .

Q. How are spectroscopic techniques (NMR, MS) applied to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Signals for the dimethylamino group (δ ~2.2–2.8 ppm as a singlet) and the pyrrole ring (δ ~6.5–7.5 ppm) are key identifiers. The cyano group’s absence in proton NMR necessitates 13C NMR (δ ~110–120 ppm) .

- Mass Spectrometry (HRMS-ESI) : A molecular ion peak matching the exact mass (e.g., calculated for C₁₉H₂₃N₄O) confirms the molecular formula. Fragmentation patterns help validate substituents like the pyrrole ring .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorometric or colorimetric readouts (e.g., NADH-dependent assays) to test activity against kinases or proteases, given the compound’s potential as a biochemical probe .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding. Compare logP values to assess hydrophobicity .

- Scaffold Modification : Introduce heterocycles (e.g., triazoles from ) to improve metabolic stability. Use molecular docking to predict interactions with targets like kinase ATP-binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Batch Reproducibility Checks : Verify compound purity (>95% via HPLC) and stereochemical consistency (chiral HPLC if applicable) .

- Assay Standardization : Compare results under identical conditions (e.g., cell passage number, serum concentration) to control variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies, as seen in multi-laboratory studies on similar benzamides .

Q. How can computational modeling predict this compound’s environmental or metabolic fate?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), cytochrome P450 interactions, and bioavailability .

- Degradation Pathways : Density functional theory (DFT) models predict hydrolysis or oxidation sites (e.g., labile pyrrole or benzamide bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.